

Toxicological Profile of Verbenol Isomers: An In-depth Technical Guide

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Compound of Interest

Compound Name: Verbenol

Cat. No.: B1206271

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Disclaimer: This document summarizes publicly available toxicological data for **verbenol** isomers. A significant portion of comprehensive toxicological data, such as in-vivo acute toxicity studies, appears to be unpublished in the public domain but has been reviewed by regulatory bodies for safety assessments as flavoring agents. This guide reflects the current state of accessible knowledge and explicitly notes where data is unavailable.

Executive Summary

Verbenol, a bicyclic monoterpene alcohol, exists as four stereoisomers: (+)- and (-)-cis-**verbenol**, and (+)- and (-)-trans-**verbenol**. These compounds are of interest for their roles as insect pheromones and their presence in essential oils. This guide provides a detailed overview of the known toxicological profile of these isomers, drawing from available safety data sheets, in-vitro research, and regulatory evaluations. While comprehensive quantitative in-vivo toxicity data for **verbenol** isomers is scarce in public literature, evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have concluded that **verbenol** is of no safety concern at current levels of intake when used as a flavoring agent.^[1] Data for the closely related ketone, verbenone, is also included to provide additional context.

Chemical Identification

Isomer	Structure	CAS Number	Molecular Formula	Molecular Weight
cis-Verbenol	Isomer with the hydroxyl group on the same side as the larger gem-dimethyl bridge	18881-04-4 ((S)-cis)[2], 1820-09-3 ((+)-cis)[3]	C ₁₀ H ₁₆ O	152.23 g/mol
trans-Verbenol	Isomer with the hydroxyl group on the opposite side of the larger gem-dimethyl bridge	22339-08-8 (racemic)[4]	C ₁₀ H ₁₆ O	152.23 g/mol
Verbenone	The corresponding ketone of verbenol	80-57-9[5]	C ₁₀ H ₁₄ O	150.22 g/mol

Toxicological Data Summary

Acute Toxicity

Quantitative in-vivo acute toxicity data for **verbenol** isomers are largely unavailable in the public domain. Safety Data Sheets for various isomers consistently report LD50 and LC50 values as "Not Determined" or "No Data Available".[4][6]

For the related compound, verbenone, the following data has been reported:

Compound	Test	Species	Route	Value	Classification	Reference
L(-)-Verbenone	LD50	Rat	Oral	300 - 2000 mg/kg (ATE)	Category 4	[7]
L(-)-Verbenone	LC50	Rat	Inhalation (Vapor)	10 - 20 mg/L (ATE)	Category 4	[7]

ATE: Acute Toxicity Estimate

In-Vitro Cytotoxicity

Compound	Cell Line	Assay	Endpoint	Result	Reference
trans-Verbenol	Human colon tumor cells (LS180)	Not specified	IC50	77.8 µg/mL	[8]
trans-Verbenol	Normal human colonic epithelium (CCD 841 CoTr)	Not specified	IC50	>500 µg/mL	[8]
Verbenol Stereoisomers	Human keratinocyte cell line (HaCaT)	Not specified	Cytotoxicity	No cytotoxicity observed at tested concentrations	[9]

Skin and Eye Irritation

Verbenol isomers are generally classified as skin and eye irritants.

Isomer	Hazard Classification	Reference
(S)-cis-Verbenol	Causes skin irritation (H315), Causes serious eye irritation (H319)	[10]
(+)-cis-Verbenol	Causes skin irritation (H315), Causes serious eye irritation (H319)	[3]
trans-Verbenol	Causes skin irritation (H315), Causes serious eye irritation (H319)	[4]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

- Genotoxicity: **Verbenol** is listed in EFSA's Flavouring Group Evaluation 212 (FGE.212), which covers α,β -unsaturated alicyclic ketones and their precursors.[11] The evaluations of this group concluded that for many of the included substances, the concern for genotoxicity could be ruled out.[8][12] Safety data sheets for cis-**verbenol** also state that it is not classified as a germ cell mutagen.[6][10]
- Carcinogenicity: Safety data sheets for both cis-**verbenol** and verbenone indicate they are not classified as carcinogenic by IARC, ACGIH, or OSHA.[4][6] A USDA report on verbenone notes that it has not been tested for carcinogenicity.[9]
- Reproductive and Developmental Toxicity: There is no publicly available data on the reproductive or developmental toxicity of **verbenol** isomers. The USDA report on verbenone explicitly states that it has not been tested for reproductive effects.[9]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **verbenol** isomers are not available in the cited literature. However, one study on the in-vitro cytotoxicity of trans-**verbenol** provides the following methodological outline.[8]

In-Vitro Cytotoxicity Assay (Paduch et al., 2016)

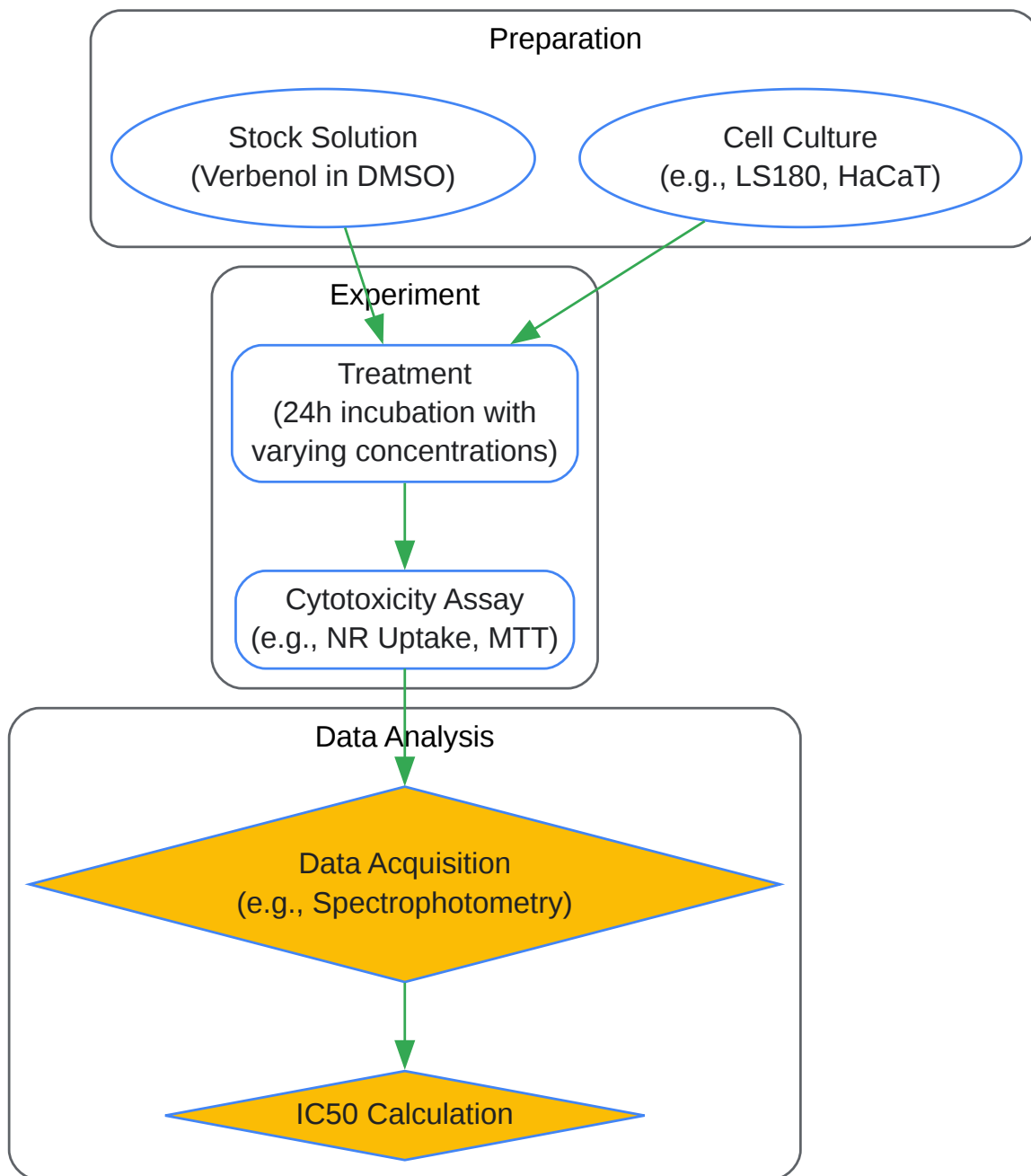
- Cell Lines:
 - Human colon tumor cells (LS180)
 - Normal human colonic epithelium (CCD 841 CoTr)
- Test Compounds: trans-**Verbenol** and verbenone.
- Concentration Range: 5–500 µg/mL.
- Incubation Time: 24 hours.
- Assays: Neutral Red (NR) uptake assay and MTT assay were used to assess cell viability.
- Vehicle: Dimethyl sulphoxide (DMSO) was used to prepare stock solutions.
- Procedure: Cells were incubated with varying concentrations of the test compounds for 24 hours. Cytotoxicity was determined by measuring the uptake of Neutral Red dye, as damaged or dead cells do not take up the dye.

Signaling Pathways and Mechanisms of Toxicity

Information on the specific signaling pathways involved in the potential toxicity of **verbenol** isomers is limited.

- Anti-inflammatory Effects: One study observed that **verbenol** stereoisomers contributed to the downregulation of interleukin IL-6 in HaCaT cells exposed to *Staphylococcus lugdunensis*.^[9] This suggests a potential interaction with inflammatory signaling pathways, although this is not a direct toxicological endpoint in this context.
- Oxidative Stress: A study on trans-**verbenol** found that it did not exhibit antioxidative activity at concentrations below 500 µg/mL, suggesting that at lower concentrations, it is unlikely to mitigate or induce significant oxidative stress.^[8]

The following diagram illustrates a generalized workflow for in-vitro cytotoxicity testing, as can be inferred from the available literature.



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Caption: Generalized workflow for in-vitro cytotoxicity testing of **Verbenol** isomers.

Conclusion and Data Gaps

The available toxicological data on **verbenol** isomers is limited, particularly with respect to in-vivo studies. While classified as skin and eye irritants, there is a notable absence of publicly available acute toxicity data (LD50, LC50), as well as data on sub-chronic, chronic, reproductive, and developmental toxicity. In-vitro studies suggest that trans-**verbenol** has selective cytotoxicity towards cancer cells over normal cells, and that **verbenol** isomers are not cytotoxic to keratinocytes at the concentrations tested.

Regulatory bodies such as JECFA and EFSA have evaluated **verbenol** for use as a flavoring agent and have not identified significant safety concerns at current intake levels. This implies the existence of a more extensive toxicological dataset that is not publicly accessible. For the closely related compound verbenone, some acute toxicity estimates are available.

Future research should aim to address the significant data gaps, including:

- Conducting standardized acute oral, dermal, and inhalation toxicity studies for each **verbenol** isomer.
- Performing sub-chronic and chronic toxicity studies to identify potential target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).
- Investigating the genotoxic, carcinogenic, and reproductive and developmental toxicity potential of **verbenol** isomers through comprehensive studies.
- Elucidating the specific molecular mechanisms and signaling pathways involved in any observed toxicity.
- Performing direct comparative toxicity studies between the different stereoisomers to understand structure-activity relationships.

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